molecular formula C11H12BrFO2 B13590813 3-(3-Bromo-4-fluorophenyl)-3-methylbutanoic acid

3-(3-Bromo-4-fluorophenyl)-3-methylbutanoic acid

Cat. No.: B13590813
M. Wt: 275.11 g/mol
InChI Key: JTABZYBBJOMLFD-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-fluorophenyl)-3-methylbutanoic acid is an organic compound with the molecular formula C10H10BrFO2. This compound is characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is attached to a butanoic acid moiety. It is a derivative of phenylbutanoic acid and is used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-fluorophenyl)-3-methylbutanoic acid typically involves the bromination and fluorination of a phenylbutanoic acid precursor. One common method includes the following steps:

    Bromination: The phenylbutanoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position on the phenyl ring.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as potassium fluoride or cesium fluoride under appropriate conditions to introduce the fluorine atom.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, often carried out in continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-fluorophenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine or fluorine atoms.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products

    Substitution Products: Depending on the substituent introduced, various substituted phenylbutanoic acids can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction can yield alcohols or alkanes.

Scientific Research Applications

3-(3-Bromo-4-fluorophenyl)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-fluorophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-fluorophenylboronic acid
  • 3-Bromo-4-fluorocinnamic acid
  • 3-Bromo-4-fluorophenylacetic acid

Uniqueness

3-(3-Bromo-4-fluorophenyl)-3-methylbutanoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of a butanoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H12BrFO2

Molecular Weight

275.11 g/mol

IUPAC Name

3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid

InChI

InChI=1S/C11H12BrFO2/c1-11(2,6-10(14)15)7-3-4-9(13)8(12)5-7/h3-5H,6H2,1-2H3,(H,14,15)

InChI Key

JTABZYBBJOMLFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)O)C1=CC(=C(C=C1)F)Br

Origin of Product

United States

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